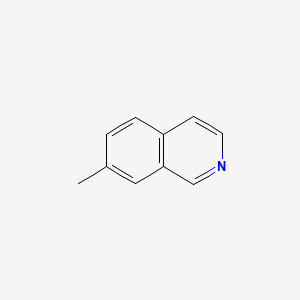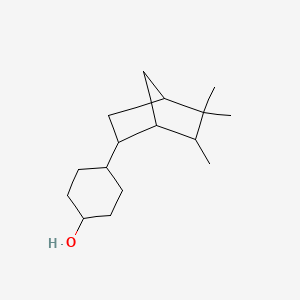
2-Phenyl-1,3-dioxolane
概要
説明
2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2 . It is also known by other names such as Benzaldehyde ethylene acetal .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-dioxolane has been reported in various studies. One efficient and reliable method involves the use of three different acetal halides, which are thoroughly characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . Another method involves a sequential procedure involving microwave-assisted acetalization of benzaldehyde with glycol and carbene insertion to acetal with chloroform using TEBA as a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-dioxolane consists of a six-membered ring with two oxygen atoms and four carbon atoms. The phenyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
2-Phenyl-1,3-dioxolane has been shown to react with bifunctional molecules such as N2 and O2 to form imine bonds. When it reacts with alkynes, it forms oxetanes or ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,3-dioxolane include a molecular weight of 150.1745 . More detailed properties like boiling point, melting point, etc., were not found in the retrieved sources.科学的研究の応用
Specific Scientific Field
Summary of the Application
“2-Phenyl-1,3-dioxolane” is used as a protective group in organic synthesis . It’s a type of acetal, which are commonly used to protect carbonyl compounds during chemical reactions .
Methods of Application or Experimental Procedures
The compound can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Results or Outcomes
The resulting 1,3-dioxolanes are stable against all types of nucleophiles and bases . Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
2. Use as a Controlling Comonomer in Polymerization
Specific Scientific Field
Polymer Chemistry
Summary of the Application
“2-Phenyl-1,3-dioxolane” is used as a controlling comonomer in nitroxide-mediated polymerization.
Methods of Application or Experimental Procedures
The specific methods of application in this context are not detailed in the source.
Results or Outcomes
The use of “2-Phenyl-1,3-dioxolane” helps in creating degradable PEG-based copolymers with potential biomedical applications.
3. Use as a Reagent in Palladium-Catalyzed Reactions
Specific Scientific Field
Summary of the Application
“2-Phenyl-1,3-dioxolane” can be used in palladium-catalyzed reactions . A specific example involves a three-component reaction of salicylic aldehyde triflates, ethylene glycol vinyl ether, and various secondary nucleophilic amines .
Methods of Application or Experimental Procedures
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The reaction involves an initial internal Heck arylation, iminium ion formation, and subsequent tandem cyclization to give tertiary 3-aminoindan acetals .
4. Use in Deprotection Reactions
Specific Scientific Field
Summary of the Application
“2-Phenyl-1,3-dioxolane” can be deprotected to yield benzaldehyde .
Methods of Application or Experimental Procedures
Deprotection of “2-Phenyl-1,3-dioxolane” can be achieved by using a catalytic amount of sodium tetrakis (3,5-trifluoromethylphenyl)borate (NaBArF 4) in water at 30 °C .
Results or Outcomes
A quantitative conversion of “2-Phenyl-1,3-dioxolane” into benzaldehyde was accomplished within five minutes .
5. Use as a Biobased Reaction Medium
Specific Scientific Field
Summary of the Application
“2-Phenyl-1,3-dioxolane” is proposed as a replacement for polar aprotic solvents in a biobased reaction medium . It is easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent .
Methods of Application or Experimental Procedures
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
This solvent has the unusual property of forming a three-phase system when combined with water and hexane, which may allow technological variations that are not possible with the more normal one- and two-phase systems .
6. Use in Controlling the Nitroxide-Mediated Polymerization (NMP) of Methyl Methacrylate
Specific Scientific Field
Summary of the Application
“2-Phenyl-1,3-dioxolane” is used as a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability .
Methods of Application or Experimental Procedures
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
The use of “2-Phenyl-1,3-dioxolane” helps in creating degradable polymers with potential applications .
特性
IUPAC Name |
2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYINTWKRUWVLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239479 | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-dioxolane | |
CAS RN |
936-51-6 | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

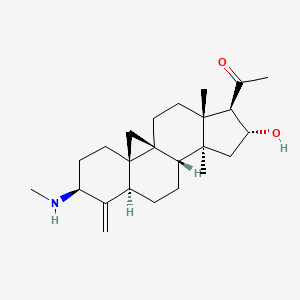
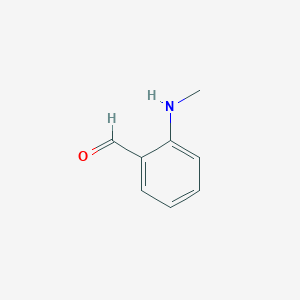
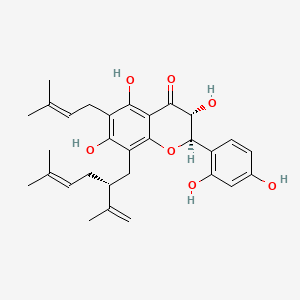

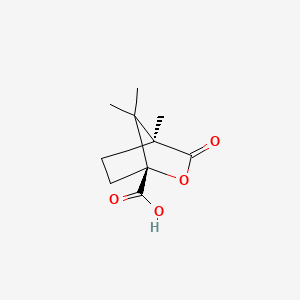
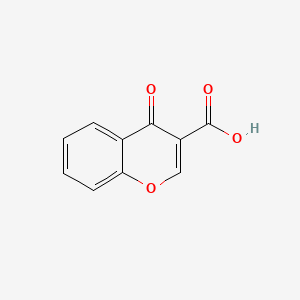
![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

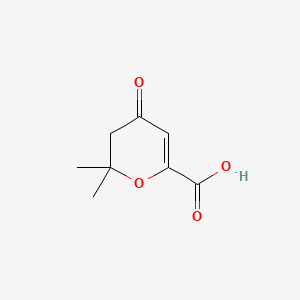
![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)
